molecular formula C17H15ClO3 B2827113 (2E)-3-(4-chlorophenyl)-1-(2,5-dimethoxyphenyl)prop-2-en-1-one CAS No. 1345675-59-3

(2E)-3-(4-chlorophenyl)-1-(2,5-dimethoxyphenyl)prop-2-en-1-one

Cat. No. B2827113
CAS RN: 1345675-59-3
M. Wt: 302.75
InChI Key: QHOXDNZNEUZIKC-WEVVVXLNSA-N
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Description

“(2E)-3-(4-chlorophenyl)-1-(2,5-dimethoxyphenyl)prop-2-en-1-one” is a chemical compound with the molecular formula C17H15O3Cl . It is offered for research needs by various suppliers .

Scientific Research Applications

Molecular Structure and Spectroscopic Analysis

Studies have investigated the synthesis and molecular structure of related chalcone compounds through various spectroscopic methods, including FT-IR, NMR, and X-ray diffraction. These studies provide insights into the vibrational wavenumbers, geometrical parameters, and crystal structures of these compounds, highlighting their stability and conformational behavior due to hyper-conjugative interactions and charge delocalization (Mary et al., 2015; Najiya et al., 2014).

Nonlinear Optical (NLO) Properties

The first hyperpolarizability and nonlinear optical properties of these compounds have been analyzed, indicating their potential application in NLO materials. The studies found that the calculated first hyperpolarizability values are significantly higher than that of the standard NLO material urea, suggesting the title compounds' suitability for future NLO applications (Mary et al., 2014).

Chemical Reactivity and Electronic Properties

Computational studies using density functional theory (DFT) have provided insights into the electronic properties and chemical reactivity of related compounds. These studies focus on bond lengths, angles, molecular electrostatic potential surfaces, HOMO and LUMO energies, and other electronic parameters to understand the compounds' reactivity and stability. The findings contribute to a better understanding of their chemical behavior, potentially guiding the design of materials with desired electronic properties (Adole et al., 2020).

properties

IUPAC Name

(E)-3-(4-chlorophenyl)-1-(2,5-dimethoxyphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClO3/c1-20-14-8-10-17(21-2)15(11-14)16(19)9-5-12-3-6-13(18)7-4-12/h3-11H,1-2H3/b9-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHOXDNZNEUZIKC-WEVVVXLNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C(=O)C=CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)OC)C(=O)/C=C/C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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